1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine typically involves the reaction of 5-methylthiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine
- 1-Methyl-3-(5-methylthiophen-4-yl)-1H-pyrazol-5-amine
- 1-Methyl-3-(5-methylthiophen-5-yl)-1H-pyrazol-5-amine
Uniqueness
1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine is unique due to the specific positioning of the methyl group on the thiophene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-methyl-5-(5-methylthiophen-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-6-3-7(5-13-6)8-4-9(10)12(2)11-8/h3-5H,10H2,1-2H3 |
InChI Key |
AAQQWZNOIGKJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.